molecular formula C21H27N3O3S B361014 Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate CAS No. 381687-59-8

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate

Cat. No.: B361014
CAS No.: 381687-59-8
M. Wt: 401.5g/mol
InChI Key: FSEMDLVNGCNLCZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate is a synthetic organic compound with a molecular formula of C21H27N3O3S and a molecular weight of 401.52 g/mol . This compound is characterized by the presence of a thiophene ring, a piperazine moiety, and an ester functional group. It is primarily used in research settings for its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Piperazine Moiety: The synthesis begins with the preparation of 4-methylpiperazine, which is then reacted with 3-bromopropanoic acid to form 3-(4-methylpiperazin-1-yl)propanoic acid.

    Coupling with Thiophene Derivative: The 3-(4-methylpiperazin-1-yl)propanoic acid is then coupled with a thiophene derivative, such as 4-phenylthiophene-3-carboxylic acid, using a dehydrating agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Properties

IUPAC Name

ethyl 2-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-3-27-21(26)19-17(16-7-5-4-6-8-16)15-28-20(19)22-18(25)9-10-24-13-11-23(2)12-14-24/h4-8,15H,3,9-14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEMDLVNGCNLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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